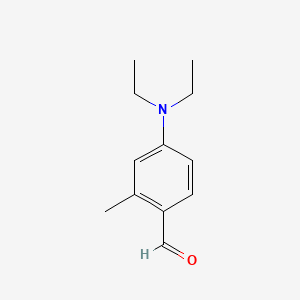

4-(Diethylamino)-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12-7-6-11(9-14)10(3)8-12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRCYBAYWJVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059041 | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-14-8 | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-o-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK91WUM2NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)-2-methylbenzaldehyde, also known by synonyms such as 2-Methyl-4-(diethylamino)benzaldehyde and p-(Diethylamino)-2-tolualdehyde, is an aromatic aldehyde with significant applications in organic synthesis and biomedical research.[1] Its unique structure, featuring a benzaldehyde core substituted with a diethylamino group at the para position and a methyl group at the ortho position, imparts distinct chemical reactivity and biological activity. This compound serves as a crucial intermediate in the synthesis of various dyes and fluorescent probes.[2][3] Notably, it is recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, a key area of interest in cancer stem cell research and drug development.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its biological relevance.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Yellow to brown liquid or solid | [1] |

| Molecular Formula | C₁₂H₁₇NO | [5][6] |

| Molecular Weight | 191.27 g/mol | [5][6] |

| CAS Number | 92-14-8 | [5] |

| Melting Point | Not available | |

| Boiling Point | 175-181 °C at 4 mmHg | |

| Density | 1.015 g/cm³ (predicted) | |

| Flash Point | 119.7 °C |

Solubility

| Solvent | Solubility | Reference |

| Water | Limited solubility | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Organic Solvents | Generally soluble | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally-derived and fully-assigned spectra for this specific molecule is not publicly available, data from closely related analogs and general spectroscopic principles for this class of compounds are presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the diethylamino group, and the methyl group. Based on the structure and data from similar compounds, the following peak assignments can be predicted:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton ortho to the aldehyde |

| ~6.5 - 6.7 | Doublet | 1H | Aromatic proton meta to the aldehyde |

| ~6.4 - 6.6 | Singlet | 1H | Aromatic proton ortho to the diethylamino group |

| ~3.4 | Quartet | 4H | Methylene protons of the diethylamino group (-N(CH₂CH₃)₂) |

| ~2.5 | Singlet | 3H | Methyl group protons (-CH₃) |

| ~1.2 | Triplet | 6H | Methyl protons of the diethylamino group (-N(CH₂CH₃)₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are as follows:

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~152 | Aromatic carbon attached to the diethylamino group |

| ~140 | Aromatic carbon attached to the methyl group |

| ~132 | Aromatic carbon ortho to the aldehyde group |

| ~125 | Aromatic carbon meta to the aldehyde group |

| ~111 | Aromatic carbon ortho to the diethylamino group |

| ~110 | Aromatic carbon meta to the diethylamino group |

| ~44 | Methylene carbons of the diethylamino group (-N(CH₂CH₃)₂) |

| ~20 | Methyl carbon (-CH₃) |

| ~12 | Methyl carbons of the diethylamino group (-N(CH₂CH₃)₂) |

FT-IR Spectroscopy (Predicted)

The infrared spectrum is useful for identifying the key functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Vibration |

| ~2970 - 2850 | C-H stretching (aliphatic) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~1680 - 1700 | C=O stretching (aromatic aldehyde) |

| ~1600 - 1450 | C=C stretching (aromatic ring) |

| ~1360 | C-N stretching (aromatic amine) |

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), this compound (m/z = 191.27) is expected to exhibit a molecular ion peak. The fragmentation pattern will likely be dominated by cleavages characteristic of aromatic aldehydes and diethylamino-substituted benzenes.

Predicted Fragmentation Pathway:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the Vilsmeier-Haack formylation of N,N-diethyl-m-toluidine.

Materials:

-

N,N-Diethyl-m-toluidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

10 N Sodium hydroxide (NaOH) solution

-

Ice

-

Water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of N,N-dimethylformamide in diethyl ether.

-

Slowly add phosphorus oxychloride to the cooled DMF solution with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition of POCl₃ is complete, add N,N-diethyl-m-toluidine dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10 N sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 365 nm.

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Biological Activity and Signaling Pathways

The primary and most well-documented biological activity of this compound is its role as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes.

ALDH Inhibition: ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. High ALDH activity is a characteristic feature of certain cancer stem cells and is associated with resistance to chemotherapy. This compound, often referred to as DEAB in this context (though DEAB can also refer to the non-methylated analog), acts as a competitive inhibitor for the aldehyde substrate-binding site of several ALDH isoforms, including ALDH1A1.[4] By inhibiting ALDH, this compound can sensitize cancer cells to cytotoxic agents.

Experimental Workflow: ALDEFLUOR Assay for ALDH Activity

The ALDEFLUOR assay is a widely used method to identify and isolate cells with high ALDH activity. The workflow involves the use of a fluorescent, non-toxic ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product (BAA, BODIPY™-aminoacetate), which is retained inside the cell, leading to fluorescence. A parallel sample is treated with an ALDH inhibitor, such as 4-(diethylamino)benzaldehyde, to establish a baseline fluorescence and define the ALDH-positive population.[7][8][9][10][11]

Caption: Workflow for the ALDEFLUOR Assay to Measure ALDH Activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical compound with established utility in synthetic chemistry and significant potential in the field of drug discovery, particularly as an inhibitor of ALDH enzymes. This technical guide has provided a detailed summary of its chemical properties, spectral characteristics, and relevant experimental protocols to support its application in research and development. Further investigation into its quantitative solubility and detailed spectral analysis will continue to enhance its utility and application in various scientific disciplines.

References

- 1. CAS 92-14-8: this compound [cymitquimica.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. stemcell.com [stemcell.com]

- 9. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. stemcell.com [stemcell.com]

An In-depth Technical Guide to 4-(Diethylamino)-2-methylbenzaldehyde (CAS 92-14-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Diethylamino)-2-methylbenzaldehyde (CAS 92-14-8), a versatile aromatic aldehyde with significant applications in chemical synthesis and material science. This document consolidates available data on its physicochemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory and research settings. Detailed experimental protocols, data presented in structured tables, and visualizations of chemical processes are included to facilitate a deeper understanding and practical application of this compound.

Introduction

This compound, also known as 4-(Diethylamino)-o-tolualdehyde, is an organic compound characterized by a benzaldehyde ring substituted with a diethylamino group at the 4-position and a methyl group at the 2-position.[1] This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various organic molecules, particularly dyes and pigments. Its utility extends to the development of fluorescent probes and as a reagent in analytical chemistry. This guide aims to serve as a detailed technical resource for professionals engaged in research and development activities involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 92-14-8 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Yellowish-green to brown-red liquid | |

| Boiling Point | 322.5 ± 30.0 °C (Predicted) | |

| Density | 1.015 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 119.7 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aldehyde proton, the ethyl protons of the diethylamino group, and the methyl protons.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), C-N stretching of the aromatic amine, and C-H stretching from the aromatic and aliphatic components.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 191.27).

Synthesis

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-diethyl-3-methylaniline, using a Vilsmeier reagent prepared from a formamide (like N,N-dimethylformamide) and phosphorus oxychloride.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from a known synthetic procedure.

Materials:

-

N,N-Diethyl-3-methylaniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

10 N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

500 ml four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

In the 500 ml four-necked flask, combine N,N-dimethylformamide and phosphorus oxychloride in equimolar amounts. The reaction is exothermic, so the flask should be cooled with a water bath and stirred continuously.

-

Once the Vilsmeier reagent has formed and the temperature is below 30°C, add N,N-diethyl-3-methylaniline dropwise from the dropping funnel over approximately one hour, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

-

Neutralize the acidic solution by carefully adding 10 N sodium hydroxide solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthesis workflow diagram.

Applications

This compound is a versatile chemical intermediate with several key applications in research and industry.

Table 2: Applications of this compound

| Application Area | Description |

| Dye & Pigment Synthesis | Serves as a crucial intermediate in the manufacturing of various dyes and pigments, contributing to vibrant colors in textiles and coatings.[3] |

| Organic Synthesis | Utilized as a building block for the synthesis of more complex organic molecules through reactions such as condensation and electrophilic aromatic substitution. |

| Fluorescent Probes | Employed in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes. |

| Pharmaceutical Development | Plays a role in the synthesis of compounds targeting specific biological pathways, which is relevant for drug discovery and development.[3] |

| Analytical Chemistry | Used as a reagent in various analytical techniques, such as spectrophotometry, for the detection and quantification of other chemical substances. |

| Material Science | Incorporated into the development of advanced materials, including polymers and coatings, that require specific optical or electronic properties. |

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: Safety and Hazard Information

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Logical Relationship of Applications

The following diagram illustrates the logical relationship between the core structure of this compound and its diverse applications.

Caption: Application relationship diagram.

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and wide range of applications, particularly in the synthesis of dyes and as a building block in organic chemistry. While there is a need for more publicly available experimental spectroscopic data, the existing information on its properties, synthesis, and applications provides a solid foundation for its use in research and development. This guide has aimed to collate and present this information in a clear and accessible format to support the work of scientists and professionals in the field.

References

An In-depth Technical Guide to the Synthesis of 4-(Diethylamino)-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(diethylamino)-2-methylbenzaldehyde, a key intermediate in the production of various dyes and fluorescent probes. This document details the primary synthesis pathway, explores potential alternative routes, and presents relevant chemical data and experimental protocols.

Introduction

This compound, with the CAS number 92-14-8, is an aromatic aldehyde possessing a diethylamino group at the 4-position and a methyl group at the 2-position.[1][2][3] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol .[1][2] The electron-donating nature of the diethylamino group makes the aromatic ring highly activated towards electrophilic substitution, facilitating its use in the synthesis of specialized organic molecules. This compound is of significant interest to researchers and professionals in drug development and materials science due to its role as a precursor to dyes and fluorescent probes.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and well-documented method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as N,N-diethyl-m-toluidine, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-diethyl-m-toluidine attacks the carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethyl-m-toluidine

-

Ice-cold water

-

10 N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine N,N-dimethylformamide and phosphorus oxychloride. Cool the mixture with water while stirring, as the reaction is exothermic.

-

While maintaining the temperature below 30°C, add N,N-diethyl-m-toluidine dropwise over approximately one hour.

-

After the addition is complete, continue stirring for an additional two hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with a 10 N sodium hydroxide solution.

-

Extract the organic product with diethyl ether.

-

Dry the ether extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the diethyl ether by distillation.

-

Purify the residue by distillation under reduced pressure to obtain the final product.

Quantitative Data

The Vilsmeier-Haack synthesis of this compound is reported to be an efficient method.

| Parameter | Value | Reference |

| Yield | 73% | [6] |

| Purity | ≥95% (NMR) | [7][8][9] |

| Boiling Point | 175-181°C (at 4 mmHg) | [6] |

Potential Alternative Synthesis Pathways

The Duff Reaction

The Duff reaction involves the formylation of an activated aromatic compound using hexamine (hexamethylenetetramine) in the presence of an acid catalyst, typically with a glycerol and boric acid medium, followed by acidic hydrolysis.[10][11][12][13] For N,N-diethyl-m-toluidine, formylation would be expected to occur at the para position to the activating diethylamino group. However, the Duff reaction is often noted for providing low to moderate yields.[10]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds.[14][15][16][17][18] The reaction typically employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[14][15][17] The application of this reaction to N,N-diethyl-m-toluidine would likely be complex and may result in a mixture of products.

The Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst system often comprising aluminum chloride and copper(I) chloride.[19][20][21][22][23] This method is generally suitable for benzene and its alkylated derivatives but is not typically effective for highly activated substrates like amines and phenols.[19][22][23] Therefore, its applicability to N,N-diethyl-m-toluidine is questionable.

Spectroscopic Data (Reference)

While a complete set of verified spectroscopic data for this compound is not available in the reviewed literature, data for analogous compounds can provide an indication of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl protons (a quartet and a triplet), the aromatic protons, the methyl protons on the ring, and the aldehyde proton (a singlet in the downfield region, typically around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the ethyl groups and the aromatic carbons, including the quaternary carbons and the downfield signal of the carbonyl carbon of the aldehyde group (typically >190 ppm).[24]

-

FTIR: The infrared spectrum should exhibit a characteristic strong absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹.[6][25][26] Other significant peaks would include C-H stretching and aromatic C=C stretching bands.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound.[27] Fragmentation patterns would likely involve the loss of the ethyl groups and the formyl group.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various functional molecules, primarily in the fields of dyes and fluorescent probes.

Dye Synthesis

The presence of the electron-donating diethylamino group and the reactive aldehyde functionality makes this compound an excellent building block for chromophores. It can undergo condensation reactions with active methylene compounds or be incorporated into larger conjugated systems to produce dyes with specific color properties.

Fluorescent Probe Synthesis

The intramolecular charge transfer (ICT) characteristics arising from the donor-acceptor nature of the diethylamino and aldehyde groups, respectively, make this scaffold suitable for the design of fluorescent probes. The aldehyde group can be readily modified through condensation reactions with various recognition moieties to create sensors for specific analytes. Upon binding of the analyte, the electronic properties of the fluorophore can be altered, leading to a detectable change in its fluorescence emission.

References

- 1. This compound | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. chemimpex.com [chemimpex.com]

- 9. usbio.net [usbio.net]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 20. scribd.com [scribd.com]

- 21. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 22. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - UK [thermofisher.com]

- 23. byjus.com [byjus.com]

- 24. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR [m.chemicalbook.com]

- 25. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 26. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]

- 27. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 4-(Diethylamino)-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Diethylamino)-2-methylbenzaldehyde. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents expected spectroscopic values based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: DEAB, 4-(Diethylamino)-o-tolualdehyde

-

CAS Number: 92-14-8

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

-

Chemical Structure:

/ C---C / \ / C C---C | | | CH₃ N(CH₂CH₃)₂

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on the benzaldehyde scaffold.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-6) |

| ~6.5 - 6.7 | Doublet | 1H | Aromatic proton (H-5) |

| ~6.4 - 6.6 | Singlet | 1H | Aromatic proton (H-3) |

| ~3.4 | Quartet | 4H | Methylene protons (-N-CH₂ -CH₃) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.2 | Triplet | 6H | Methyl protons (-N-CH₂-CH₃ ) |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (C=O) |

| ~153 | Aromatic carbon (C-4, attached to N) |

| ~142 | Aromatic carbon (C-2, attached to CH₃) |

| ~133 | Aromatic carbon (C-6) |

| ~125 | Aromatic carbon (C-1, attached to CHO) |

| ~110 | Aromatic carbon (C-5) |

| ~108 | Aromatic carbon (C-3) |

| ~44 | Methylene carbons (-N-CH₂ -CH₃) |

| ~20 | Methyl carbon (-CH₃) |

| ~13 | Methyl carbons (-N-CH₂-CH₃ ) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1360 | Medium | C-N stretch (aromatic amine) |

| ~1200 | Medium | C-N stretch |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular ion) |

| 190 | Moderate | [M-H]⁺ |

| 176 | High | [M-CH₃]⁺ |

| 162 | Moderate | [M-C₂H₅]⁺ |

| 134 | Moderate | [M-C₂H₅N(CH₃)]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (to set the 0 ppm mark).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

For ¹H NMR, integrate the signals to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) is passed through the gaseous sample.

-

Collisions between the electrons and the sample molecules lead to the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and causing fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to the application of various spectroscopic techniques and the final structural elucidation based on the combined data.

Concluding Remarks

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, alongside detailed protocols for experimental verification. While experimentally derived data for this specific molecule is not widely available in public repositories, the information presented here, based on sound spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers. The provided workflows and protocols are intended to empower scientists in the fields of chemical synthesis, drug discovery, and materials science to confidently characterize this and similar compounds.

An In-depth Technical Guide to 4-(Diethylamino)-2-methylbenzaldehyde Derivatives and Analogs as Aldehyde Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-methylbenzaldehyde and its derivatives and analogs, with a particular focus on their role as inhibitors of aldehyde dehydrogenase (ALDH) enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, oncology, and drug development.

Introduction

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, particularly as modulators of biological pathways. A notable analog, 4-(diethylamino)benzaldehyde (DEAB), is widely recognized as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[3][4] The ALDH superfamily of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.[2] Certain ALDH isoforms, such as ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are considered markers for cancer stem cells (CSCs), contributing to drug resistance and tumor recurrence.[5][6] This has positioned ALDH as a promising therapeutic target, and the development of potent and selective ALDH inhibitors is an active area of research.

This guide delves into the synthesis, biological activity, and experimental protocols related to this compound derivatives and analogs, with a primary focus on their inhibitory effects on ALDH.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves nucleophilic aromatic substitution or other standard organic reactions.

Synthesis of this compound

A common method for the synthesis of the core molecule, this compound, involves the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Materials: N,N-diethyl-m-toluidine, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), diethyl ether, ice.

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add N,N-dimethylformamide (1.0 eq) and phosphorus oxychloride (1.0 eq).

-

Cool the mixture with water while stirring to manage the exothermic reaction.

-

While maintaining the temperature below 30°C, add N,N-diethyl-m-toluidine (1.0 eq) dropwise over approximately one hour.

-

Continue stirring for an additional 2 hours.

-

Pour the reaction mixture into ice-cold water and neutralize with 10 N sodium hydroxide.

-

Extract the organic product with diethyl ether.

-

Dry the ether extract and distill off the solvent.

-

Purify the residue by vacuum distillation to obtain this compound.

-

General Synthesis of Analogs

Analogs of 4-(diethylamino)benzaldehyde can be synthesized through nucleophilic substitution reactions. A general procedure is outlined below, based on the work of Rüngeler et al. (2022).[5]

Experimental Protocol for Aliphatic and Aromatic Amine Substitution:

-

Materials: Starting aldehyde (e.g., 4-fluorobenzaldehyde), appropriate amine (aliphatic or aromatic), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, water, magnesium sulfate (MgSO4).

-

Procedure:

-

To a stirred solution of the starting aldehyde (1 equivalent) in DMF (10 mL), add the corresponding amine (6.0 equivalents) and K2CO3 (2.0 equivalents).

-

Stir the reaction mixture at a temperature between 25°C and 100°C for a duration ranging from hours to days, monitoring the reaction progress.

-

After completion, cool the reaction to room temperature.

-

Reduce the volume of DMF by evaporation under vacuum.

-

Add water (30 mL) to the mixture and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic fractions, wash with water, and dry over MgSO4.

-

Purify the crude product by column chromatography.

-

Biological Activity and Data

Derivatives of 4-(diethylamino)benzaldehyde have been extensively studied for their inhibitory activity against various ALDH isoforms. The following tables summarize the quantitative data from a study by Rüngeler et al. (2022), which investigated a series of 40 DEAB analogs.[1][5]

Inhibitory Activity against ALDH Isoforms

The inhibitory potency of the synthesized analogs was evaluated against ALDH1A1, ALDH1A3, and ALDH3A1. The results, presented as IC50 values, are summarized below.

| Compound | ALDH1A1 IC50 (μM) | ALDH1A3 IC50 (μM) | ALDH3A1 IC50 (μM) |

| DEAB | 0.48 | 10.4 | > 10 |

| 14 | 7.4 | 0.35 | > 10 |

| 15 | > 10 | 0.29 | > 10 |

| 16 | > 10 | 0.26 | > 10 |

| 18 | > 10 | > 10 | 0.85 |

| 19 | > 10 | > 10 | 1.1 |

| 26 | > 10 | 1.15 | > 10 |

Data extracted from Rüngeler et al., Journal of Medicinal Chemistry, 2022.[1][5]

Antiproliferative Activity in Prostate Cancer Cell Lines

The cytotoxic effects of the DEAB analogs were assessed against three prostate cancer cell lines: PC3, DU145, and LNCaP.

| Compound | PC3 IC50 (μM) | DU145 IC50 (μM) | LNCaP IC50 (μM) |

| DEAB | > 200 | > 200 | > 200 |

| 14 | 50-100 | 50-100 | 50-100 |

| 18 | 25-50 | 25-50 | 25-50 |

Data range estimations based on graphical data from Rüngeler et al., Journal of Medicinal Chemistry, 2022.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ALDH-Mediated Retinoic Acid Signaling Pathway

The aldehyde dehydrogenase family of enzymes, particularly ALDH1A isoforms, are crucial for the synthesis of retinoic acid (RA) from retinal. RA is a key signaling molecule that regulates gene transcription involved in cellular differentiation and proliferation.[6][7]

Caption: ALDH1 inhibition by DEAB analogs blocks retinoic acid synthesis.

General Experimental Workflow for Analog Synthesis and Evaluation

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of 4-(diethylamino)benzaldehyde analogs as ALDH inhibitors.

Caption: Workflow for synthesis and evaluation of DEAB analogs.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting aldehyde dehydrogenases. The data and protocols presented in this guide highlight the potential of these molecules as potent and selective ALDH inhibitors with significant antiproliferative activity. Further investigation into the structure-activity relationships and optimization of these scaffolds could lead to the discovery of clinical candidates for the treatment of cancers characterized by high ALDH expression. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [bradscholars.brad.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Inhibitory Profile of 4-(Diethylamino)-2-methylbenzaldehyde on Aldehyde Dehydrogenase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of 4-(Diethylamino)-2-methylbenzaldehyde (DEAB) on various aldehyde dehydrogenase (ALDH) isoforms. DEAB is widely utilized as a potent, albeit not entirely selective, inhibitor of ALDH enzymes, particularly in the context of cancer stem cell research where it serves as a negative control in the Aldefluor assay.[1][2] This document collates quantitative inhibitory data, details common experimental methodologies, and visualizes relevant workflows and biological pathways to serve as a resource for professionals in drug development and scientific research.

Quantitative Inhibitory Data

The inhibitory potency of DEAB varies significantly across the ALDH superfamily. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DEAB against several key human ALDH isoforms. This data highlights the compound's potent effect on ALDH1A1 and its broader activity spectrum.

| ALDH Isoform | IC50 Value (µM) | Notes |

| ALDH1A1 | 0.057 | Potent inhibition; DEAB also acts as a very slow substrate.[1][3][4] |

| ALDH2 | 0.16 | Irreversible inhibitor.[3][4] |

| ALDH1A2 | 1.2 | Irreversible inhibitor.[3][4] |

| ALDH1B1 | 1.2 | [3][4] |

| ALDH1A3 | 3.0 | [3][4] |

| ALDH5A1 | 13.0 | [3][4] |

| ALDH3A1 | Not an inhibitor | DEAB is an excellent substrate for this isoform.[1][2][5] |

| ALDH1L1 | No inhibition | DEAB is neither a substrate nor an inhibitor.[1][2] |

| ALDH4A1 | No inhibition | DEAB is neither a substrate nor an inhibitor.[1][2] |

| ALDH7A1 | - | Irreversible inhibitor (Ki of 100 µM).[4] |

Table 1: Summary of IC50 values for the inhibition of various human ALDH isoforms by this compound.

Mechanism of Action

DEAB's interaction with ALDH isoforms is multifaceted. For ALDH1A1, it acts as a competitive inhibitor with respect to the aldehyde substrate, with a reported Ki of approximately 10 nM.[1] However, for ALDH1A2 and ALDH2, DEAB functions as a mechanism-based irreversible inhibitor.[1][2] This irreversible inhibition is believed to occur through the formation of a stable, quinoid-like resonance structure following hydride transfer, which is stabilized within the active site of these specific isoforms.[1][2] Conversely, for ALDH3A1, DEAB is not an inhibitor but a highly efficient substrate.[1][2][5] For several other isoforms like ALDH1A3, ALDH1B1, and ALDH5A1, DEAB is turned over so slowly that it effectively acts as an inhibitor in the presence of more rapidly metabolized aldehydes.[1]

Experimental Protocols

The following section details a standard methodology for determining the inhibitory activity of DEAB against ALDH isoforms.

In Vitro ALDH Inhibition Assay (Spectrophotometric)

This protocol is a common method for determining the IC50 of an inhibitor for a specific ALDH isoform.

1. Principle: The enzymatic activity of ALDH is monitored by measuring the rate of reduction of the cofactor NAD⁺ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is proportional to the enzyme's activity. The inhibition of this activity by DEAB is quantified by measuring the reduction in the rate of NADH formation at various inhibitor concentrations.

2. Materials:

-

Purified, recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2)

-

This compound (DEAB)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Aldehyde substrate (e.g., propionaldehyde or acetaldehyde)

-

Assay Buffer: 50 mM Sodium BES, pH 7.5

-

Dimethyl sulfoxide (DMSO) for dissolving DEAB

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates or cuvettes

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DEAB in DMSO. Further dilute in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Prepare stock solutions of NAD⁺ and the aldehyde substrate in the assay buffer.

-

-

Assay Setup:

-

In a microplate well or cuvette, combine the assay buffer, a fixed concentration of the ALDH enzyme (e.g., 100-200 nM), and NAD⁺ (e.g., 200 µM).

-

Add varying concentrations of DEAB (e.g., from 0 to 20 µM) to different wells.[1] Include a control well with no DEAB.

-

Incubate the enzyme-inhibitor-NAD⁺ mixture for a short period (e.g., 2 minutes) at a constant temperature (e.g., 25°C).[1]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH formation) for each DEAB concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]

-

Plot the percentage of ALDH activity (relative to the no-inhibitor control) against the logarithm of the DEAB concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of DEAB that reduces ALDH activity by 50%.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway affected by DEAB.

Caption: Experimental workflow for determining ALDH inhibition by DEAB.

References

- 1. High aldehyde dehydrogenase activity enhances stem cell features in breast cancer cells by activating hypoxia-inducible factor-2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Aldehyde Dehydrogenase Inhibition on Stemness of Endometrial Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 4-(Diethylamino)benzaldehyde Analogs: A Technical Guide to a Promising Scaffold

Introduction

4-(Diethylamino)-2-methylbenzaldehyde is an aromatic aldehyde with potential applications in chemical synthesis, particularly as an intermediate for dyes and pharmaceuticals.[1] While comprehensive studies on the direct biological activity of this compound are not extensively available in current literature, its close structural analog, 4-(Diethylamino)benzaldehyde (DEAB), is a compound of significant interest in the scientific community. DEAB is widely recognized as a pan-inhibitor of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in various physiological and pathological processes, including cancer cell resistance and stem cell differentiation.[2][3][4][5] This technical guide will delve into the biological activities of the 4-(Diethylamino)benzaldehyde scaffold, with a focus on DEAB and its derivatives, to provide a framework for understanding the potential therapeutic applications of this class of molecules. We will explore their mechanism of action, present quantitative data on their inhibitory effects, detail relevant experimental protocols, and discuss their application in the development of fluorescent probes.

Biological Activity of the 4-(Diethylamino)benzaldehyde Scaffold

The primary biological activity associated with the 4-(Diethylamino)benzaldehyde scaffold is the inhibition of aldehyde dehydrogenases (ALDHs).[2][3][4][5] ALDHs are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by metabolizing endogenous and exogenous aldehydes.[2] Certain ALDH isoforms are overexpressed in various cancer types and are considered markers for cancer stem cells, contributing to drug resistance and tumor recurrence.[2][3][4][5]

Mechanism of Action: ALDH Inhibition

4-(Diethylamino)benzaldehyde (DEAB) acts as a broad-spectrum, reversible inhibitor of several ALDH isoforms.[2] This inhibitory activity is the basis for its use in the Aldefluor assay, a widely used method to identify and isolate cell populations with high ALDH activity, which are often enriched in cancer stem cells.[2] By inhibiting ALDH, DEAB and its analogs can sensitize cancer cells to conventional chemotherapeutic agents and potentially target the cancer stem cell population. Research has focused on developing derivatives of DEAB with improved potency and selectivity for specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, which are particularly relevant in cancer.[2][3][4][5]

Quantitative Data: Inhibitory and Cytotoxic Effects of DEAB Analogs

Structure-activity relationship (SAR) studies on DEAB analogs have led to the identification of compounds with enhanced potency and selectivity for different ALDH isoforms. The following table summarizes the inhibitory activity (IC₅₀ values) of selected DEAB analogs against ALDH1A3 and ALDH3A1, as well as their cytotoxic effects (IC₅₀ values) against prostate cancer cell lines.

| Compound | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) | Prostate Cancer Cell Cytotoxicity IC₅₀ (µM) |

| DEAB | > 200 | > 200 | > 200 |

| Analog 14 | Potent Inhibitor | - | More potent than DEAB |

| Analog 15 | Potent Inhibitor | - | - |

| Analog 16 | 0.26 | - | 10 - 200 |

| Analog 18 | - | Potent Inhibitor | More potent than DEAB |

| Analog 19 | - | Potent Inhibitor | - |

| Data sourced from studies on DEAB analogs against various cancer cell lines.[2][3][4][5] |

Experimental Protocols

ALDH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against ALDH isoforms, based on methodologies described in the literature.[2][5]

Materials:

-

Recombinant human ALDH isoforms (e.g., ALDH1A3, ALDH3A1)

-

NAD(P)⁺

-

Aldehyde substrate (e.g., benzaldehyde)

-

Test compounds (e.g., DEAB analogs) dissolved in DMSO

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, NAD(P)⁺ solution, and the test compound at various concentrations.

-

Add the ALDH enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the aldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The percent inhibition for each concentration of the test compound is calculated relative to a DMSO control.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in Fluorescent Probe Synthesis

Derivatives of 4-(Diethylamino)benzaldehyde are valuable precursors in the synthesis of fluorescent probes.[6][7][8][9] The diethylamino group acts as an electron-donating group, which is a common feature in many fluorophores. The aldehyde functional group provides a reactive site for conjugation to other molecules, enabling the creation of probes for various biological targets, such as enzymes and metal ions.[7][10] The synthesis often involves a condensation reaction between the aldehyde and an amine-containing molecule to form a Schiff base, which can exhibit changes in fluorescence upon binding to a target.[10]

Safety and Handling

Conclusion

The 4-(Diethylamino)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-established activity of DEAB as a pan-inhibitor of ALDHs provides a strong rationale for exploring the biological activities of its derivatives, including this compound. Future research focused on the direct biological evaluation of this compound and the synthesis of novel analogs could uncover potent and selective inhibitors of ALDH or other biologically relevant targets. The synthetic tractability of the benzaldehyde functional group also opens up avenues for its use in creating targeted drug delivery systems and fluorescent probes for diagnostic applications. Further investigation into the specific biological properties of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. CAS 92-14-8: this compound [cymitquimica.com]

- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com [carlroth.com]

The Versatility of 4-(Diethylamino)-2-methylbenzaldehyde as a Precursor for Advanced Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of critical analytes in complex biological systems. This technical guide focuses on the utility of 4-(diethylamino)-2-methylbenzaldehyde as a versatile precursor for the synthesis of a new generation of fluorescent probes. Its unique electronic and structural characteristics, particularly the electron-donating diethylamino group and the reactive aldehyde functionality, make it an ideal scaffold for developing probes with tailored specificities and photophysical properties. This document provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of fluorescent probes derived from this precursor for the detection of viscosity, pH, and heavy metal ions, supported by detailed experimental protocols and mechanistic insights.

Core Concepts and Design Principles

Fluorescent probes derived from this compound typically operate on the principle of modulating their electronic structure upon interaction with a target analyte. The core structure consists of the 4-(diethylamino)-2-methylphenyl group as the fluorophore, which is then conjugated to a recognition moiety through the aldehyde group, often forming a Schiff base. The fluorescence of the resulting probe is often quenched in its free state and experiences a significant "turn-on" response upon binding to the analyte. This switching mechanism is primarily governed by processes such as Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).

-

Photoinduced Electron Transfer (PET): In the unbound state, the recognition moiety can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PET process and restoring fluorescence.

-

Twisted Intramolecular Charge Transfer (TICT): For viscosity-sensitive probes, the diethylamino group can undergo rotational motion in the excited state, leading to a non-fluorescent TICT state, especially in low-viscosity environments. In viscous media, this intramolecular rotation is restricted, forcing the molecule to relax through radiative pathways, resulting in enhanced fluorescence.

Synthesis of Fluorescent Probes

The primary synthetic route to functional fluorescent probes from this compound involves the condensation reaction of its aldehyde group with a primary amine of a recognition moiety to form a Schiff base (imine). This reaction is typically straightforward and can be performed under mild conditions.

General Experimental Protocol for Schiff Base Synthesis

This protocol describes the synthesis of a generic Schiff base fluorescent probe by reacting this compound with an amine-containing recognition group (e.g., a hydrazide or an aniline derivative).

Materials:

-

This compound

-

Amine-containing recognition moiety (e.g., 2-hydrazinobenzothiazole for a metal ion sensor)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

To this solution, add a solution of 1 mmol of the amine-containing recognition moiety in 10 mL of absolute ethanol dropwise with continuous stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a condenser and reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure probe.

-

Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Applications and Performance Data

Fluorescent probes derived from this compound exhibit significant potential in sensing various analytes. Below are examples of their application, including quantitative data for closely related analogs where direct data for the target precursor is not available.

Viscosity Sensing

Probes based on this scaffold can act as molecular rotors, exhibiting fluorescence that is highly sensitive to the viscosity of their microenvironment. This property is particularly valuable for studying intracellular environments and cellular processes associated with viscosity changes.

Mechanism: The fluorescence intensity of these probes increases with rising viscosity due to the restriction of intramolecular rotation, which suppresses non-radiative decay pathways (TICT mechanism).

Figure 1: Viscosity Sensing Mechanism.

Quantitative Data (for a representative viscosity-sensitive probe):

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~450 nm | General Data |

| Emission Wavelength (λem) | ~500-600 nm | General Data |

| Fluorescence Enhancement | Increases with viscosity |

pH Sensing

Schiff base probes derived from this precursor can exhibit pH-dependent fluorescence due to the protonation and deprotonation of the imine nitrogen and the diethylamino group. This allows for the ratiometric or intensity-based sensing of pH in biological and environmental samples.

Mechanism: Changes in pH alter the electronic properties of the probe, affecting the efficiency of PET and leading to a change in fluorescence intensity or a shift in the emission wavelength.

Figure 2: pH Sensing Mechanism.

Quantitative Data (for a representative pH-sensitive Schiff base probe):

| Parameter | Value | Reference |

| pKa | ~4-7 | General Data |

| Excitation Wavelength (λex) | ~370-420 nm | [1] |

| Emission Wavelength (λem) | ~450-550 nm | [1] |

| Response | Ratiometric or "Turn-on" | [1] |

Heavy Metal Ion Sensing

By incorporating a suitable metal chelating moiety (e.g., hydrazone, thiosemicarbazone), fluorescent probes from this compound can be designed for the selective detection of heavy metal ions like Zn²⁺, Cu²⁺, and Ni²⁺.

Mechanism: The coordination of the metal ion to the chelating group restricts C=N isomerization and inhibits the PET process, leading to a significant enhancement in fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).

Figure 3: Metal Ion Sensing Mechanism.

Quantitative Data (for a Zn²⁺ sensor based on a 4-(diethylamino)salicylaldehyde Schiff base analog):

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 290 nm | [2] |

| Emission Wavelength (λem) | Not Specified | [2] |

| Fluorescence Enhancement | 3-fold | [2] |

| Binding Constant (Ka) | 3.1 x 10⁴ L·mol⁻¹ | [2] |

| Detection Limit (LOD) | 2.6 x 10⁻⁷ mol·L⁻¹ | [2] |

| Stoichiometry (Probe:Zn²⁺) | 1:1 | [2] |

Quantitative Data (for a Ni²⁺ sensor based on a 4-(diethylamino)-2-hydroxybenzylidene isonicotinohydrazide Schiff base analog):

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 415 nm | [3] |

| Emission Wavelength (λem) | 475 nm | [3] |

| Stoichiometry (Probe:Ni²⁺) | 1:1 | [3] |

Experimental Workflow for Cellular Imaging

Fluorescent probes derived from this compound can be employed for live-cell imaging to monitor intracellular analyte concentrations and dynamics.

Figure 4: Live-Cell Imaging Workflow.

Protocol for Live-Cell Imaging of Metal Ions

Materials:

-

Synthesized fluorescent probe

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Metal salt solution (e.g., ZnCl₂)

-

Confocal microscope

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Probe Loading: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Dilute the stock solution in serum-free DMEM to a final concentration of 10 µM. Remove the culture medium from the cells and incubate them with the probe-containing medium for 30 minutes at 37°C.

-

Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

-

Analyte Treatment: Add a solution of the metal ion (e.g., 100 µM ZnCl₂ in PBS) to the cells and incubate for a further 30 minutes.

-

Imaging: Mount the dish on a confocal microscope. Excite the cells at the appropriate wavelength (e.g., 405 nm) and collect the emission in the desired range (e.g., 450-550 nm). Capture images before and after the addition of the metal ion to observe the fluorescence change.

Conclusion

This compound is a highly promising and versatile precursor for the development of sophisticated fluorescent probes. Its straightforward derivatization via Schiff base condensation allows for the facile incorporation of various recognition moieties, enabling the detection of a wide range of analytes including changes in micro-viscosity, pH, and the presence of specific heavy metal ions. The "turn-on" fluorescence response, governed by well-understood mechanisms like PET, TICT, and CHEF, provides a high signal-to-noise ratio, making these probes suitable for sensitive applications, including live-cell imaging. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug development, facilitating the design and implementation of novel fluorescent tools for scientific discovery.

References

An In-depth Technical Guide to the Pan-Inhibitor Nature of N,N-diethylaminobenzaldehyde (DEAB)